REACTION_CXSMILES
|
Cl.CO.C(OC([N:11]([C:39]1[C:48]([N+:49]([O-:51])=[O:50])=[CH:47][CH:46]=[CH:45][C:40]=1[C:41]([O:43][CH3:44])=[O:42])[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:25]2[N:29]([CH2:30][C:31]3[CH:36]=[CH:35][C:34]([O:37][CH3:38])=[CH:33][CH:32]=3)[N:28]=[N:27][N:26]=2)=[CH:15][CH:14]=1)=O)(C)(C)C.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH3:38][O:37][C:34]1[CH:35]=[CH:36][C:31]([CH2:30][N:29]2[C:25]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=3[C:16]3[CH:15]=[CH:14][C:13]([CH2:12][NH:11][C:39]4[C:48]([N+:49]([O-:51])=[O:50])=[CH:47][CH:46]=[CH:45][C:40]=4[C:41]([O:43][CH3:44])=[O:42])=[CH:18][CH:17]=3)=[N:26][N:27]=[N:28]2)=[CH:32][CH:33]=1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1CC1=CC=C(C=C1)OC)C1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N(CC1=CC=C(C=C1)C1=C(C=CC=C1)C1=NN=NN1CC1=CC=C(C=C1)OC)C1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
toluene ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
3 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at about 3° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 9° C. over 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 3° C.
|
Type
|
CUSTOM
|
Details
|
at 30° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with ethyl acetate (450 mL, 250 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (10 g)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 40° C.
|
Type
|
ADDITION
|
Details
|
To the concentrate was added chloroform
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure in a bath at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=NN=C2C2=C(C=CC=C2)C2=CC=C(C=C2)CNC2=C(C(=O)OC)C=CC=C2[N+](=O)[O-])C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.27 g | |
YIELD: PERCENTYIELD | 101% | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |